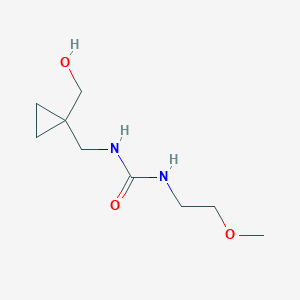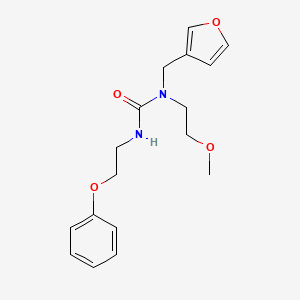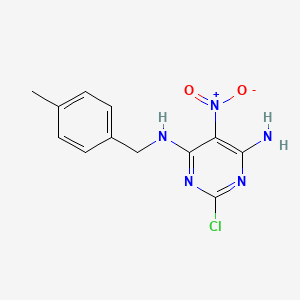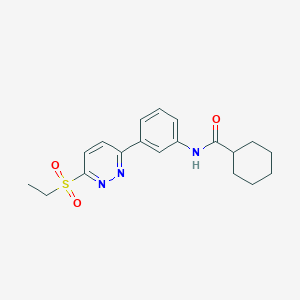
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2,2-trifluoroacetamide” is a chemical compound. Its structure suggests that it contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoroacetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom and three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving substituted phenyl-pyridazinyl compounds . Please consult a chemistry professional for more detailed and accurate information.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyridazine ring and the trifluoroacetamide group . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in its structure. For instance, the trifluoroacetamide group might undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoroacetamide group might increase its polarity and influence its solubility .Scientific Research Applications
Antimicrobial Activity
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2,2-trifluoroacetamide and its derivatives have been synthesized for their potential use as antimicrobial agents. Studies have shown the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating promising in vitro antibacterial and antifungal activities. These compounds, through various chemical reactions, have produced derivatives like thiazole, pyridone, and chromene, which were evaluated for their antimicrobial efficacy, showing significant results against a range of microbial strains (Darwish et al., 2014).
Herbicidal Activities
The compound's derivatives have also been investigated for their herbicidal activities. Research on 4-(3-trifluoromethylphenyl)pyridazine derivatives, a closely related class of compounds, has shown that some can completely inhibit chlorophyll at very low concentrations and exhibit high herbicidal activities against dicotyledonous plants. These studies suggest the potential of these derivatives in agricultural applications for controlling weed growth, with some compounds performing comparably to commercial herbicides (Xu et al., 2008).
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The specific interactions with its targets and the resulting changes would depend on the specific biological target involved.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and the biochemical pathway involved. Given the wide range of pharmacological activities exhibited by pyridazine derivatives, the results of action could potentially be diverse .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-2-24(22,23)12-7-6-11(19-20-12)9-4-3-5-10(8-9)18-13(21)14(15,16)17/h3-8H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRWLPKNGYJRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)



![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2919157.png)


![(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B2919161.png)